molecular formula C17H16N2O2S B12123547 1,3-Bis(4-acetylphenyl)thiourea CAS No. 42084-03-7

1,3-Bis(4-acetylphenyl)thiourea

Cat. No.: B12123547
CAS No.: 42084-03-7
M. Wt: 312.4 g/mol
InChI Key: WSNPLHQUYQOJFP-UHFFFAOYSA-N
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Description

1,3-Bis(4-acetylphenyl)thiourea is an organosulfur compound with the molecular formula C17H16N2O2S It is a derivative of thiourea, where the hydrogen atoms are replaced by 4-acetylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-acetylphenyl)thiourea can be synthesized through the condensation reaction of 4-acetylphenyl isothiocyanate with aniline. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Acetylphenyl isothiocyanate+AnilineThis compound\text{4-Acetylphenyl isothiocyanate} + \text{Aniline} \rightarrow \text{this compound} 4-Acetylphenyl isothiocyanate+Aniline→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-acetylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The acetyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1,3-Bis(4-acetylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-acetylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methylphenyl)thiourea
  • 1,3-Bis(4-chlorophenyl)thiourea
  • 1,3-Bis(4-nitrophenyl)thiourea

Comparison

1,3-Bis(4-acetylphenyl)thiourea is unique due to the presence of acetyl groups, which enhance its reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

42084-03-7

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

1,3-bis(4-acetylphenyl)thiourea

InChI

InChI=1S/C17H16N2O2S/c1-11(20)13-3-7-15(8-4-13)18-17(22)19-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22)

InChI Key

WSNPLHQUYQOJFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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